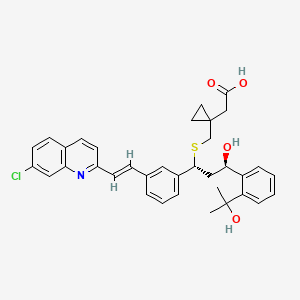![molecular formula C15H11FN2O2S B2431180 N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide CAS No. 907974-88-3](/img/structure/B2431180.png)
N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide” is a complex organic compound that contains a fluorobenzo[d]thiazolyl group and a phenoxyacetamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of “N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide” would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of “N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide” would depend on its functional groups. The fluorobenzo[d]thiazolyl group and the phenoxyacetamide group could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide” would be determined by its molecular structure. These properties could include its solubility, stability, melting point, boiling point, and spectral properties .科学的研究の応用
- N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide exhibits promising anticancer potential. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting tumor growth and inducing apoptosis (programmed cell death). Further studies are needed to understand its mechanisms and optimize its use in cancer therapy .
- Inflammation plays a crucial role in various diseases. This compound has shown anti-inflammatory effects by modulating key pathways involved in immune responses. It could be explored as a potential therapeutic agent for conditions like rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders .
- N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide exhibits antimicrobial properties against bacteria and fungi. Researchers have investigated its efficacy against drug-resistant strains, making it a candidate for novel antimicrobial drug development .
- The compound’s structure suggests herbicidal activity. Researchers have explored its potential as a selective herbicide to control weeds in agriculture. Understanding its mode of action and safety profile is essential for practical applications .
- This compound absorbs light in the UV-visible range, making it interesting for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) or solar cells. Its photophysical properties are being studied for device fabrication .
- The benzothiazole moiety in this compound can act as a chelating agent, binding to metal ions. Researchers have explored its potential in metal ion extraction, environmental remediation, and as a sensor for detecting metal ions in water .
Anticancer Activity
Anti-inflammatory Properties
Antimicrobial Activity
Herbicide Development
Photophysical Properties
Metal Ion Chelation
作用機序
Safety and Hazards
将来の方向性
The future research directions for “N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide” could include further studies on its synthesis, characterization, and potential applications. This could involve in-depth studies on its chemical reactivity, biological activity, and potential uses in various fields .
特性
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2S/c16-11-7-4-8-12-14(11)18-15(21-12)17-13(19)9-20-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJDJVUELKVRDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(C=CC=C3S2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(1-Adamantyl)ethoxy]-3-(isopropylamino)-2-propanol hydrochloride](/img/structure/B2431098.png)
![1H-Imidazol-5-yl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2431100.png)


![3-(7-chloro-1-((4-fluorobenzyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide](/img/structure/B2431104.png)
![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2431105.png)

![2,2,2-trifluoro-N-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)acetamide](/img/structure/B2431110.png)
![1-(benzo[d]oxazol-2-yl)-N-cyclopentylpyrrolidine-2-carboxamide](/img/structure/B2431111.png)
![N-(5-chloro-2-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2431112.png)



